1,2-Distearoyl-3-oleoyl-rac-glycerol

Description

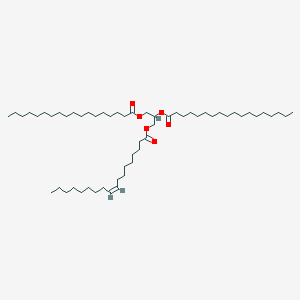

Structure

2D Structure

Propriétés

IUPAC Name |

[2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,28,54H,4-24,26-27,29-53H2,1-3H3/b28-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFIQXNTTVSKJC-FVDSYPCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H108O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-29-6 | |

| Record name | 1,2-Distearoyl-3-oleoyl-rac-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Distearo-1-olein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DISTEARO-1-OLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY364321CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Chemical Esterification

The most common method for synthesizing DSOG involves stepwise esterification of glycerol with stearic and oleic acids. The process typically follows these steps:

-

Protection of Glycerol Hydroxyl Groups : To ensure regioselective acylation, the sn-3 hydroxyl group of glycerol is often protected using tert-butyldimethylsilyl (TBDMS) chloride.

-

Esterification with Stearic Acid : The protected glycerol reacts with stearic acid in the presence of a catalyst (e.g., p-toluenesulfonic acid) at 80–100°C for 6–12 hours.

-

Deprotection and Oleic Acid Coupling : After removing the TBDMS group, the sn-3 position is esterified with oleic acid under similar conditions.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes reaction rate |

| Catalyst Loading | 2–5 mol% | Balances cost and efficiency |

| Reaction Time | 6–12 hours | Ensures completion |

Enzymatic Synthesis

Lipase-catalyzed methods offer improved regioselectivity without requiring protective groups. For example, Candida antarctica lipase B (CAL-B) selectively acylates the sn-1 and sn-2 positions of glycerol with stearic acid, followed by oleic acid incorporation at sn-3.

Advantages:

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors are employed to enhance mixing and heat transfer, with the following optimized conditions:

| Process Stage | Equipment | Conditions |

|---|---|---|

| Esterification | Tubular Reactor | 100–120°C, 5–10 bar |

| Purification | Short-Path Distillation | 200–250°C, <0.1 mbar |

Yield Improvements :

-

Batch processes achieve 70–80% yield, while continuous systems reach 85–90%.

-

Residual fatty acids are recycled, reducing raw material costs by 15–20%.

Purification Techniques

Laboratory-Scale Methods

Industrial Purification

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns separate DSOG from mono- and diacylglycerol impurities.

-

Crystallization Control : Adjusting cooling rates (1–2°C/min) favors the β-polymorph, enhancing stability in final products.

Comparative Analysis of Methods

| Method | Purity (%) | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Chemical Esterification | 95–98 | 70–80 | Moderate | 120–150 |

| Enzymatic Synthesis | 98–99 | 60–70 | Low | 300–400 |

| Industrial Process | 90–95 | 85–90 | High | 80–100 |

Trade-offs : Enzymatic methods offer superior purity but are cost-prohibitive for large-scale production. Industrial processes balance yield and cost but require advanced equipment.

Research Advancements

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Distearoyl-3-oleoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release free fatty acids and glycerol.

Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or lipases are used.

Major Products Formed

Oxidation: Formation of peroxides and aldehydes.

Hydrolysis: Release of stearic acid, oleic acid, and glycerol.

Transesterification: Formation of new esters depending on the alcohol used.

Applications De Recherche Scientifique

Food Science Applications

Fat Structure Modification

DSO is utilized in food technology for modifying fat structures, enhancing texture and mouthfeel in products such as margarine and spreads. Its ability to form stable emulsions makes it valuable in creating low-fat or reduced-calorie food products without compromising sensory attributes. Research indicates that DSO can improve the crystallization behavior of fats, leading to desirable melting profiles and textural properties in food formulations .

Emulsification Properties

Due to its amphiphilic nature, DSO serves as an effective emulsifier. It stabilizes oil-in-water emulsions, which are critical in sauces, dressings, and dairy products. Studies have shown that DSO enhances the stability of emulsions by reducing interfacial tension, thereby preventing separation .

Pharmaceutical Applications

Drug Delivery Systems

DSO has been investigated for use in drug delivery systems, particularly for lipophilic drugs. Its lipid matrix can encapsulate active pharmaceutical ingredients (APIs), facilitating controlled release. The unique fatty acid composition allows for the modulation of drug release rates based on the formulation's lipid characteristics .

Therapeutic Formulations

Research has highlighted DSO's potential in formulating therapeutic agents for conditions such as cardiovascular diseases. The compound's fatty acid profile can influence lipid metabolism and may contribute to cardiovascular health when incorporated into dietary supplements .

Material Science Applications

Biodegradable Polymers

In materials science, DSO is explored as a component in biodegradable polymer blends. Its incorporation into polymer matrices enhances mechanical properties while maintaining biodegradability. This application is particularly relevant in developing sustainable packaging materials .

Nanoparticle Formation

DSO is also used in synthesizing lipid-based nanoparticles for drug delivery applications. These nanoparticles can improve the bioavailability of poorly soluble drugs by enhancing their solubility and stability in biological environments .

Table 1: Summary of Key Studies on DSO Applications

Detailed Findings from Selected Studies

- Du et al., 2021 : This study focused on the effects of DSO on the physical properties of food emulsions. Results indicated that formulations containing DSO had improved stability against phase separation compared to traditional emulsifiers.

- Mizobe et al., 2013 : The research explored the crystallization kinetics of DSO within drug formulations, revealing that its unique structure aids in maintaining a controlled release profile for lipophilic drugs.

- Nakanishi et al., 2018 : This investigation assessed the mechanical properties of biodegradable polymers incorporating DSO, finding that these blends exhibited superior tensile strength compared to those without DSO.

Mécanisme D'action

The mechanism of action of 1,2-Distearoyl-3-oleoyl-rac-glycerol involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins and enzymes, modulating their activity and function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Triacylglycerols

SSO vs. SOS (1,3-Distearoyl-2-oleoyl-sn-glycerol)

SOS is a major TAG in cocoa butter, with stearic acid at sn-1 and sn-3 and oleic acid at sn-2. Key differences include:

- Crystallization Behavior : SOS predominantly forms stable β-3 polymorphs, while SSO crystallizes in the β-2 form, which has lower thermal stability. In mixtures, SOS and SSO form molecular compounds with distinct crystallization kinetics and melting points .

- Melting Properties : SSO melts at 32–35°C, closely matching cocoa butter’s melting range, whereas SOS has a higher melting point (~41°C) due to its symmetric structure .

- Applications : SOS is a natural component of cocoa butter, while SSO is used as a CBR in confectionery fats to mimic cocoa butter’s narrow melting range .

Table 1: Physicochemical Properties of SSO and SOS

| Property | SSO | SOS | Reference |

|---|---|---|---|

| Melting Point (°C) | 32–35 | ~41 | |

| Polymorphic Form | β-2 | β-3 | |

| Positional Isomerism | Asymmetric (SSO) | Symmetric (SOS) | |

| Primary Application | Cocoa butter replacer | Cocoa butter component |

SSO vs. sn-OOS (1,2-Dioleoyl-3-stearoyl-sn-glycerol)

sn-OOS is an asymmetric TAG with oleic acid at sn-1 and sn-2 and stearic acid at sn-3. Differences include:

- Fatty Acid Distribution : SSO has two saturated chains (C18:0) at sn-1/2, whereas sn-OOS has two unsaturated chains (C18:1) at sn-1/2. This results in SSO having higher melting points and greater solid fat content (SFC) at room temperature .

- Thermal Stability : SSO’s stearate-rich structure enhances its stability in high-temperature applications compared to sn-OOS, which is more fluid .

SSO vs. MyMySt (1,2-Dimyristoyl-3-stearoyl-rac-glycerol)

MyMySt features shorter-chain myristic acid (C14:0) at sn-1/2 and stearic acid (C18:0) at sn-3:

- Chain Length Effects : The shorter myristic chains in MyMySt reduce its melting point (~25°C) compared to SSO (32–35°C). SSO’s longer stearate chains contribute to its higher thermal stability and suitability for solid-fat applications .

- Crystallization Kinetics : SSO exhibits slower crystallization due to steric hindrance from its long stearate chains, whereas MyMySt crystallizes more rapidly .

Table 2: Impact of Acyl Chain Length on Melting Points

| TAG | sn-1/2 Chains | sn-3 Chain | Melting Point (°C) | Reference |

|---|---|---|---|---|

| SSO | C18:0, C18:0 | C18:1 | 32–35 | |

| MyMySt | C14:0, C14:0 | C18:0 | ~25 | |

| CiCiSt | C10:0, C10:0 | C18:0 | ~15 |

SSO vs. rac-PPO (1,2-Dipalmitoyl-3-oleoyl-rac-glycerol)

rac-PPO contains palmitic acid (C16:0) at sn-1/2 and oleic acid at sn-3:

- Saturation vs. Melting : The shorter palmitic chains in rac-PPO lower its melting point (~28°C) compared to SSO. SSO’s stearate chains provide better structural rigidity in solid-fat matrices .

- Nutritional Properties : rac-PPO is more digestible due to its shorter chains, whereas SSO’s stearate content reduces caloric availability in lipid-modified foods .

Key Research Findings

- Polymorphic Behavior : SSO’s β-2 polymorph is less stable than SOS’s β-3 form but can be stabilized in blends with tristearin or cocoa butter TAGs .

- In Vitro Digestion : SSO’s high stearate content slows lipolysis compared to TAGs with shorter or unsaturated chains, making it suitable for reduced-calorie fats .

- Industrial Synthesis : Enzymatic interesterification optimizes SSO yield (82% purity) while minimizing byproducts like diacylglycerols (DAG) and ethyl esters .

Activité Biologique

1,2-Distearoyl-3-oleoyl-rac-glycerol (DSOG) is a triacylglycerol (TAG) that consists of two stearic acid chains at the sn-1 and sn-2 positions and one oleic acid chain at the sn-3 position. This compound is of significant interest due to its unique structural properties and potential biological activities, particularly in lipid metabolism, food science, and pharmaceutical applications.

- Molecular Formula : C₃₉H₇₆O₅

- Molecular Weight : 625.018 g/mol

- Melting Point : 72-74 °C

- Density : 0.9 g/cm³

- LogP (octanol-water partition coefficient) : 16.47, indicating high lipophilicity .

Lipid Metabolism

DSOG has been studied for its role in lipid metabolism, particularly its interaction with various enzymes involved in triglyceride synthesis and breakdown. Research indicates that DSOG can influence the activity of acyl-CoA:monoacylglycerol acyltransferase (MGAT), an enzyme critical for the re-esterification of fatty acids into triglycerides. In a study by Lie Ken Jie and Lam, it was found that DSOG serves as a substrate for MGAT2, which plays a pivotal role in intestinal lipid absorption and metabolism .

Crystallization Behavior

The crystallization and polymorphic behavior of DSOG are crucial for its functionality in food products and pharmaceuticals. Studies have shown that DSOG can form various crystalline structures depending on temperature and cooling rates. The most stable polymorphic form identified is the β form, which has implications for its melting behavior and stability in formulations .

Case Studies

-

Food Science Application :

In food formulations, DSOG has been utilized to enhance the texture and mouthfeel of products like margarine and spreads. Its ability to crystallize into stable forms helps improve the shelf-life and sensory properties of these products. -

Pharmaceutical Applications :

A study investigated the use of DSOG as a carrier for drug delivery systems. The lipophilic nature of DSOG allows it to encapsulate hydrophobic drugs effectively, enhancing their bioavailability. This study demonstrated that formulations containing DSOG could improve drug solubility and absorption in vivo .

Research Findings

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO)?

Answer:

Synthesis typically involves regioselective esterification of glycerol with stearic and oleic acids. A common approach is enzymatic catalysis using lipases (e.g., Candida antarctica lipase B), which preferentially esterify the sn-1 and sn-2 positions with stearic acid, leaving the sn-3 position for oleic acid . Post-synthesis, purification is critical. Methods include:

- Column chromatography : Silica gel columns with gradients of hexane/ethyl acetate (95:5 to 80:20) to separate regioisomers.

- Thin-layer chromatography (TLC) : Monitoring using iodine vapor or phosphomolybdic acid staining (Rf ≈ 0.4 in hexane:ethyl acetate 85:15) .

- Recrystallization : From acetone or ethanol at 4°C to isolate high-purity SSO (>98%) .

Validation : Confirm purity via HPLC (C18 column, evaporative light scattering detector) and structural integrity via -NMR (distinct carbonyl signals at ~173 ppm for stearoyl and oleoyl chains) .

Basic: How can the structural and thermal properties of SSO be characterized?

Answer:

- Structural analysis :

- Thermal behavior :

Advanced: How can researchers design experiments to study SSO’s polymorphic crystallization kinetics in binary mixtures?

Answer:

- Experimental setup :

- Kinetic modeling :

- Apply the Avrami equation : , where is crystallized fraction, is the Avrami exponent, and is the rate constant .

- Compare nucleation rates () and activation energies () between pure SSO and mixtures.

- Contradictions : Discrepancies in reported melting points (e.g., β-form ranging from 43–47°C) may arise from impurities or heating rates. Validate via controlled cooling protocols (0.5–2°C/min) .

Advanced: What methodologies assess SSO’s biological activity in endothelial cell models?

Answer:

- Cell viability assays :

- Treat human umbilical vein endothelial cells (HUVECs) with oxidized LDL (50 µg/mL) ± SSO (10–100 µM).

- Measure viability via MTT assay (48-hour exposure; IC50 calculation) .

- Oxidative stress markers :

- Quantify superoxide dismutase (SOD) and glutathione peroxidase (GPX) activities using colorimetric kits (e.g., nitroblue tetrazolium reduction for SOD) .

- Apoptosis assays :

- TUNEL staining or Annexin V/PI flow cytometry to evaluate SSO’s protective effects against oxidized LDL-induced apoptosis .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting points) of SSO?

Answer:

- Reproducibility protocols :

- Interlaboratory studies :

- Compare data across labs using certified reference materials (e.g., Sigma-Aldlotrided SSO, ≥99% purity).

- Publish detailed methodologies (e.g., exact lipid/water ratios in emulsification) to reduce variability .

Basic: What safety precautions are critical when handling SSO in laboratory settings?

Answer:

- Storage : Store at −20°C under argon to prevent oxidation. Use amber vials to block light-induced degradation .

- Handling :

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA code D001) .

Advanced: How does SSO’s molecular packing influence its role in lipid bilayer studies?

Answer:

- Membrane fluidity assays :

- Stability studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.